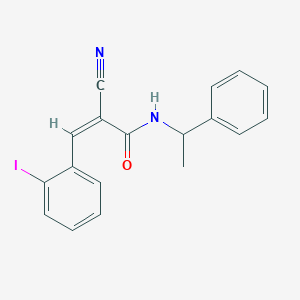
(Z)-2-cyano-3-(2-iodophenyl)-N-(1-phenylethyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-cyano-3-(2-iodophenyl)-N-(1-phenylethyl)prop-2-enamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications. This compound has been synthesized and studied extensively, and its mechanism of action and biochemical effects have been investigated in detail. In
Mécanisme D'action
The mechanism of action of (Z)-2-cyano-3-(2-iodophenyl)-N-(1-phenylethyl)prop-2-enamide involves the inhibition of several kinases, including BTK, ITK, and TXK. These kinases are involved in the regulation of immune cell function, including B-cell and T-cell activation and proliferation. By inhibiting these kinases, (Z)-2-cyano-3-(2-iodophenyl)-N-(1-phenylethyl)prop-2-enamide can suppress immune cell function and reduce inflammation. In addition, this compound has been shown to induce apoptosis in cancer cells, which may contribute to its potential use in the treatment of hematological malignancies.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (Z)-2-cyano-3-(2-iodophenyl)-N-(1-phenylethyl)prop-2-enamide have been studied extensively. In vitro studies have shown that this compound can inhibit the proliferation and activation of immune cells, including B-cells and T-cells. In addition, (Z)-2-cyano-3-(2-iodophenyl)-N-(1-phenylethyl)prop-2-enamide has been shown to induce apoptosis in cancer cells, which may contribute to its potential use in the treatment of hematological malignancies. In vivo studies have shown that this compound can reduce inflammation and improve disease outcomes in animal models of autoimmune diseases, such as rheumatoid arthritis and lupus.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (Z)-2-cyano-3-(2-iodophenyl)-N-(1-phenylethyl)prop-2-enamide in lab experiments include its specificity for BTK, ITK, and TXK, which allows for targeted inhibition of immune cell function. In addition, this compound has been extensively studied and optimized, which allows for reliable and reproducible results. The limitations of using (Z)-2-cyano-3-(2-iodophenyl)-N-(1-phenylethyl)prop-2-enamide in lab experiments include its potential toxicity and off-target effects, which may require careful dosing and monitoring. In addition, this compound may not be effective in all disease models, and further research is needed to fully understand its therapeutic potential.
Orientations Futures
There are several future directions for research on (Z)-2-cyano-3-(2-iodophenyl)-N-(1-phenylethyl)prop-2-enamide. One direction is to investigate its potential use in combination with other drugs, such as venetoclax, to enhance their therapeutic efficacy. Another direction is to explore its potential use in the treatment of other autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease. In addition, further research is needed to fully understand the mechanism of action and biochemical effects of (Z)-2-cyano-3-(2-iodophenyl)-N-(1-phenylethyl)prop-2-enamide, which may lead to the development of more effective and targeted therapies for autoimmune diseases and hematological malignancies.
Méthodes De Synthèse
The synthesis of (Z)-2-cyano-3-(2-iodophenyl)-N-(1-phenylethyl)prop-2-enamide involves several steps. The first step is the reaction of 2-iodobenzoic acid with thionyl chloride to form 2-iodobenzoyl chloride. The second step is the reaction of 2-iodobenzoyl chloride with 1-phenylethylamine to form 2-iodo-N-(1-phenylethyl)benzamide. The third step is the reaction of 2-iodo-N-(1-phenylethyl)benzamide with acetylene and copper(I) iodide to form (Z)-2-cyano-3-(2-iodophenyl)-N-(1-phenylethyl)prop-2-enamide. This synthesis method has been optimized and improved over time to increase the yield and purity of the final product.
Applications De Recherche Scientifique
(Z)-2-cyano-3-(2-iodophenyl)-N-(1-phenylethyl)prop-2-enamide has been studied extensively for its potential therapeutic applications. It has been shown to inhibit several kinases, including BTK, ITK, and TXK, which are involved in the regulation of immune cell function. This compound has been investigated for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, as well as hematological malignancies, such as B-cell lymphoma and chronic lymphocytic leukemia. In addition, (Z)-2-cyano-3-(2-iodophenyl)-N-(1-phenylethyl)prop-2-enamide has been studied for its potential use in combination with other drugs, such as venetoclax, to enhance their therapeutic efficacy.
Propriétés
IUPAC Name |
(Z)-2-cyano-3-(2-iodophenyl)-N-(1-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15IN2O/c1-13(14-7-3-2-4-8-14)21-18(22)16(12-20)11-15-9-5-6-10-17(15)19/h2-11,13H,1H3,(H,21,22)/b16-11- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCINIHXZYKHCGA-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC=CC=C2I)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=O)/C(=C\C2=CC=CC=C2I)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


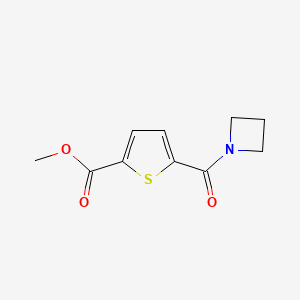
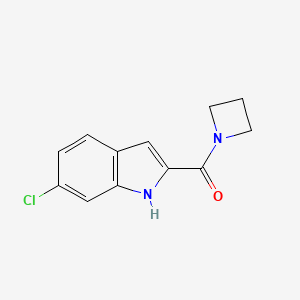
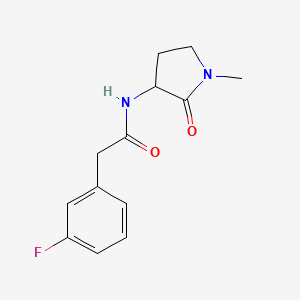
![4-[(2,5-dioxopyrrolidin-1-yl)methyl]-N,N-dimethylbenzamide](/img/structure/B7564698.png)
![4-[[2-(4-cyanopyridin-2-yl)sulfanylacetyl]amino]-N,N-dimethylbenzamide](/img/structure/B7564700.png)


![1-[3-[(7-Methyl-2-oxochromen-4-yl)methylamino]propyl]pyrrolidin-2-one](/img/structure/B7564726.png)
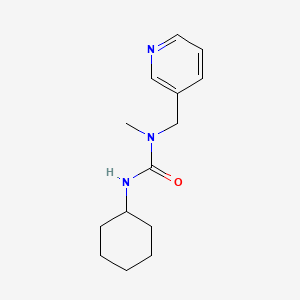
![N,7-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7564735.png)
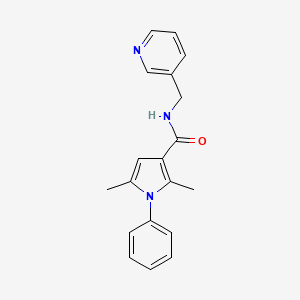
![1,3-Dimethyl-7-[1-(1-phenyltetrazol-5-yl)ethyl]purine-2,6-dione](/img/structure/B7564749.png)
![N-[1-(furan-2-yl)ethyl]-4-methylbenzamide](/img/structure/B7564760.png)